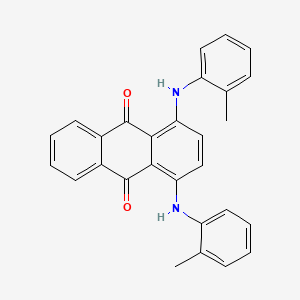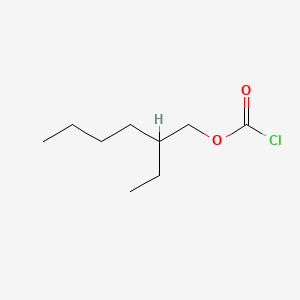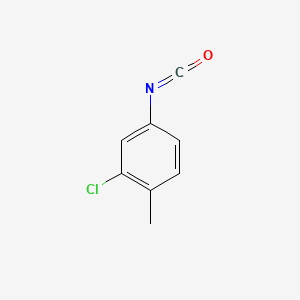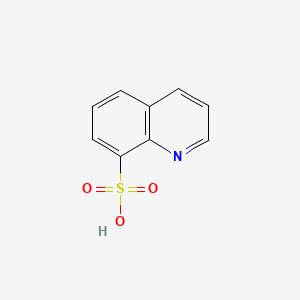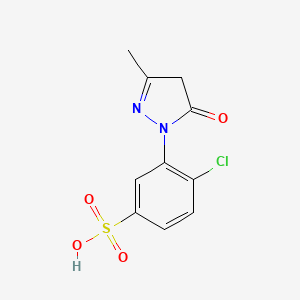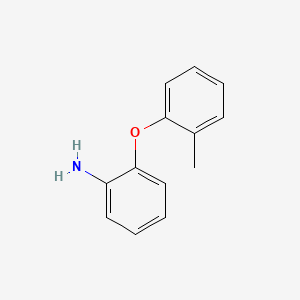
2-(2-甲基苯氧基)苯胺
描述
“2-(2-Methylphenoxy)aniline” is an organic compound with the CAS Number: 3840-18-4 . It has a molecular weight of 199.25 . The IUPAC name for this compound is 2-(2-methylphenoxy)aniline . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “2-(2-Methylphenoxy)aniline” is 1S/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3 . This indicates that the compound consists of 13 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“2-(2-Methylphenoxy)aniline” is a liquid at room temperature . It is stored at a temperature of 4°C .
科学研究应用
- Summary of Application : “2-(2-Methylphenoxy)aniline” is a type of m-aryloxy phenol derivative . These compounds are important building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
- Summary of Application : m-Aryloxy phenols, including “2-(2-Methylphenoxy)aniline”, have a wide range of applications in various industries, including plastics, adhesives, and coatings .
- Methods of Application : These compounds are used to improve the thermal stability and flame resistance of materials .
- Results or Outcomes : The use of m-aryloxy phenols in these industries has resulted in materials with improved properties .
- Summary of Application : m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application : The specific methods of application in this field would depend on the specific biological activity being targeted .
- Results or Outcomes : While the specific outcomes would depend on the application, research has shown that these compounds have potential as therapeutic agents .
Chemical Synthesis
Industrial Applications
Biological Activities
- Summary of Application : m-Aryloxy phenols, including “2-(2-Methylphenoxy)aniline”, have applications as antioxidants .
- Methods of Application : These compounds can be used to prevent oxidation in various materials, thereby improving their stability .
- Results or Outcomes : The use of m-aryloxy phenols as antioxidants can help to extend the lifespan of materials and prevent degradation .
- Summary of Application : m-Aryloxy phenols can be used as ultraviolet absorbers .
- Methods of Application : These compounds can be incorporated into materials to absorb UV radiation, thereby protecting the material from UV-induced degradation .
- Results or Outcomes : The use of m-aryloxy phenols as UV absorbers can help to improve the durability of materials exposed to sunlight .
Antioxidants
Ultraviolet Absorbers
Flame Retardants
- Summary of Application : m-Aryloxy phenols, including “2-(2-Methylphenoxy)aniline”, have applications as antioxidants .
- Methods of Application : These compounds can be used to prevent oxidation in various materials, thereby improving their stability .
- Results or Outcomes : The use of m-aryloxy phenols as antioxidants can help to extend the lifespan of materials and prevent degradation .
- Summary of Application : m-Aryloxy phenols can be used as ultraviolet absorbers .
- Methods of Application : These compounds can be incorporated into materials to absorb UV radiation, thereby protecting the material from UV-induced degradation .
- Results or Outcomes : The use of m-aryloxy phenols as UV absorbers can help to improve the durability of materials exposed to sunlight .
Antioxidants
Ultraviolet Absorbers
Flame Retardants
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
未来方向
While specific future directions for “2-(2-Methylphenoxy)aniline” are not mentioned in the available resources, phenol derivatives, which include compounds like “2-(2-Methylphenoxy)aniline”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, innovative synthetic methods and applications could be a focus of future research.
属性
IUPAC Name |
2-(2-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJPXACGURQSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191739 | |
| Record name | Aniline, 2-(o-tolyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Methylphenoxy)aniline | |
CAS RN |
3840-18-4 | |
| Record name | 2-(o-Tolyloxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(o-Tolyloxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(o-Tolyloxy)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, 2-(o-tolyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylphenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(O-TOLYLOXY)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Y9DB1FGI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




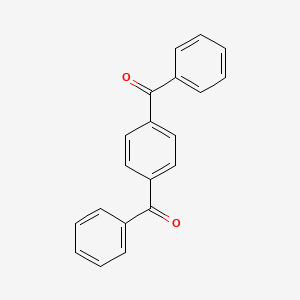
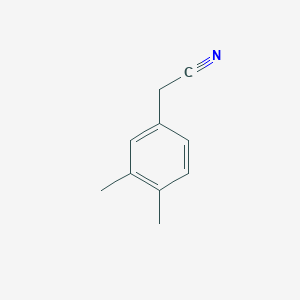
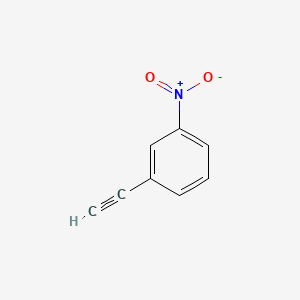
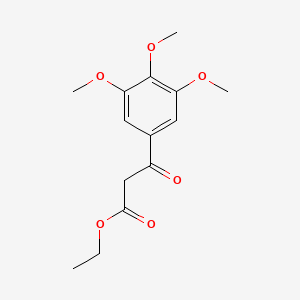

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)
